molecular formula C21H17N3O4 B303211 N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(4-methoxyphenyl)acetamide

N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(4-methoxyphenyl)acetamide

Cat. No. B303211
M. Wt: 375.4 g/mol
InChI Key: LVTYGXNZTIOZCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(4-methoxyphenyl)acetamide, also known as FOA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FOA is a heterocyclic compound that contains an oxadiazole ring and a furan ring, making it a promising candidate for drug development and other scientific research.

Mechanism of Action

The mechanism of action of N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(4-methoxyphenyl)acetamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(4-methoxyphenyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory molecules in the body.
Biochemical and Physiological Effects:
N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(4-methoxyphenyl)acetamide has been shown to have a number of biochemical and physiological effects in the body. N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(4-methoxyphenyl)acetamide has been shown to inhibit the production of inflammatory molecules, which can help to reduce inflammation and pain in the body. N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(4-methoxyphenyl)acetamide has also been shown to have anti-cancer properties, and has been shown to inhibit the growth of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(4-methoxyphenyl)acetamide has a number of advantages and limitations for lab experiments. N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(4-methoxyphenyl)acetamide is a relatively stable compound, and can be easily synthesized in the lab. N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(4-methoxyphenyl)acetamide is also relatively inexpensive, making it a cost-effective option for lab experiments. However, N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(4-methoxyphenyl)acetamide has limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are a number of future directions for research on N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(4-methoxyphenyl)acetamide. One area of research is the development of new drugs based on N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(4-methoxyphenyl)acetamide. N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(4-methoxyphenyl)acetamide has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties, making it a promising candidate for drug development. Another area of research is the development of new materials based on N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(4-methoxyphenyl)acetamide. N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(4-methoxyphenyl)acetamide has unique properties that make it a promising candidate for the development of new materials with specific properties. Finally, further research is needed to fully understand the mechanism of action of N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(4-methoxyphenyl)acetamide, and to identify new targets for its use in scientific research.

Synthesis Methods

N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(4-methoxyphenyl)acetamide is synthesized using a multi-step reaction process that involves the use of various reagents and catalysts. The synthesis method for N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(4-methoxyphenyl)acetamide is complex, and requires a high level of expertise and precision. The process involves the reaction of 5-(furan-2-yl)-1,3,4-oxadiazole-2-amine with 3-bromoaniline in the presence of a palladium catalyst to form the intermediate product, which is then reacted with 4-methoxyphenylacetic acid to form N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(4-methoxyphenyl)acetamide.

Scientific Research Applications

N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(4-methoxyphenyl)acetamide has been extensively studied for its potential applications in various fields, including drug development, materials science, and biological research. N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(4-methoxyphenyl)acetamide has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties, making it a promising candidate for the development of new drugs.

properties

Product Name

N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(4-methoxyphenyl)acetamide

Molecular Formula

C21H17N3O4

Molecular Weight

375.4 g/mol

IUPAC Name

N-[3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl]-2-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C21H17N3O4/c1-26-17-9-7-14(8-10-17)12-19(25)22-16-5-2-4-15(13-16)20-23-24-21(28-20)18-6-3-11-27-18/h2-11,13H,12H2,1H3,(H,22,25)

InChI Key

LVTYGXNZTIOZCP-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)C3=NN=C(O3)C4=CC=CO4

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)C3=NN=C(O3)C4=CC=CO4

Origin of Product

United States

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